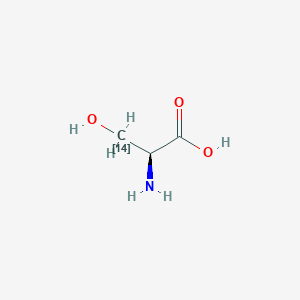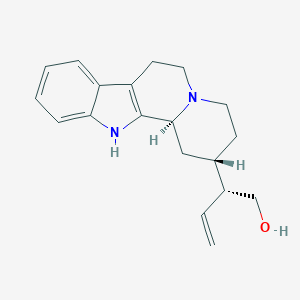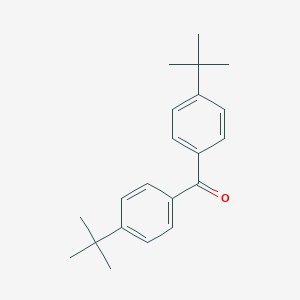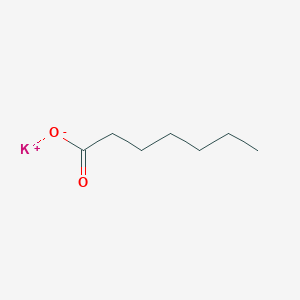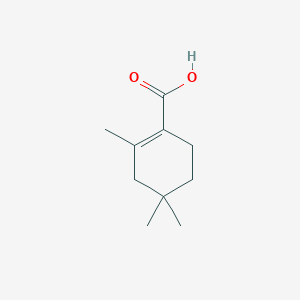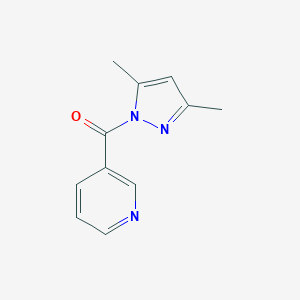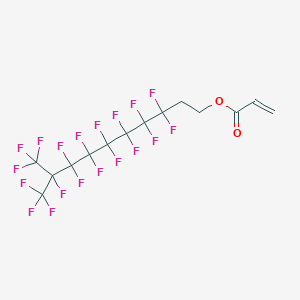
1-Ethyl-1-methylpropyl hydroperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methylpropyl hydroperoxide is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators for polymerization reactions, bleaching agents, and in various other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylpropyl hydroperoxide can be synthesized through the reaction of 3-methylpentan-3-ol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{3-Methylpentan-3-ol} + \text{Hydrogen Peroxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous addition of hydrogen peroxide to a solution of 3-methylpentan-3-ol in the presence of a strong acid catalyst. The reaction mixture is maintained at a controlled temperature to ensure the efficient formation of the peroxide compound while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-Ethyl-1-methylpropyl hydroperoxide can undergo oxidation reactions, where it acts as an oxidizing agent. This property is utilized in various industrial processes.
Reduction: The compound can be reduced to 3-methylpentan-3-ol in the presence of reducing agents.
Decomposition: Organic peroxides are known for their tendency to decompose, often releasing oxygen and forming radicals. This decomposition can be catalyzed by heat, light, or metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Decomposition: Decomposition can be induced by heating the compound or exposing it to ultraviolet light.
Major Products Formed:
Oxidation: The major products depend on the specific conditions and reagents used but can include various oxidized organic compounds.
Reduction: The primary product is 3-methylpentan-3-ol.
Decomposition: Decomposition typically results in the formation of radicals and oxygen gas.
Scientific Research Applications
1-Ethyl-1-methylpropyl hydroperoxide has several applications in scientific research:
Chemistry: It is used as an initiator for polymerization reactions, helping to start the chain reaction that leads to the formation of polymers.
Biology: The compound’s oxidizing properties are utilized in various biochemical assays and experiments.
Medicine: Research into organic peroxides includes their potential use in drug delivery systems and as antimicrobial agents.
Industry: In addition to its use in polymerization, this compound is employed in bleaching processes and as a disinfectant.
Mechanism of Action
The mechanism of action of 1-Ethyl-1-methylpropyl hydroperoxide involves the generation of free radicals. When the peroxide bond (ROOR’) breaks, it forms two radicals (RO•). These radicals are highly reactive and can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
2-Methylpentane-2-peroxol: Another organic peroxide with similar properties but different structural configuration.
3-Ethyl-3-methylpentane-2-peroxol: A compound with a similar peroxide functional group but with an additional ethyl group.
Uniqueness: 1-Ethyl-1-methylpropyl hydroperoxide is unique due to its specific structure, which influences its reactivity and stability. The position of the methyl group and the peroxide functional group makes it particularly effective as an initiator for polymerization reactions and as an oxidizing agent.
Properties
CAS No. |
17437-25-1 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
InChI Key |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
Canonical SMILES |
CCC(C)(CC)OO |
Synonyms |
1-Ethyl-1-methylpropyl hydroperoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
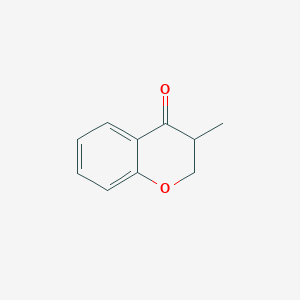
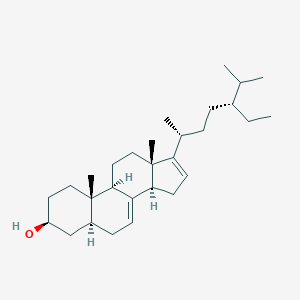
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
